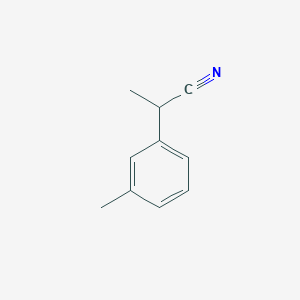

2-(3-Methylphenyl)propanenitrile

Beschreibung

2-(3-Methylphenyl)propanenitrile (CAS 75920-44-4) is an organic nitrile with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Its structure consists of a propanenitrile chain (CH₂-C≡N) attached to a 3-methylphenyl group. The compound is characterized by its nitrile functional group, which confers reactivity in synthetic chemistry, particularly in nucleophilic additions and polymerizations . Key identifiers include the InChIKey RMGYNPBCMHKZCJ-UHFFFAOYSA-N and SMILES string N#CC(C)C1C=CC=C(C)C=1 .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYNPBCMHKZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)propanenitrile can be synthesized through several methods:

Friedel-Crafts Alkylation: This involves the reaction of 3-methylbenzyl chloride with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl bromide with sodium cyanide in an aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of 2-(3-Methylphenyl)propanenitrile typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylphenyl)propanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

Substitution: Sodium cyanide in dimethyl sulfoxide is used for nucleophilic substitution.

Major Products Formed

Hydrolysis: 3-methylphenylpropanoic acid.

Reduction: 3-methylphenylpropanamine.

Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenyl)propanenitrile has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with nitrile functionalities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)propanenitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(3-Methylphenyl)propanenitrile, highlighting differences in substituents, molecular weight, and applications:

Key Comparisons :

Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile increases molecular weight and introduces a ketone moiety, enhancing electrophilicity for further reactions (e.g., forming amides or alcohols) . The methoxy group in 2-(3-Methoxyphenyl)propanenitrile improves solubility in polar solvents due to its electron-donating nature, making it advantageous in drug formulations .

Synthetic Routes :

- 2-(3-Methylphenyl)propanenitrile may be synthesized via hydrocyanation of vinyl ethers using HCl and TMSCN, as described in for analogous nitriles .

- 2-(3-Benzoylphenyl)propionitrile likely involves Friedel-Crafts acylation followed by nitrile introduction, a common pathway for aromatic ketones .

Applications :

- The benzoyl derivative is explicitly linked to Ketoprofen synthesis as an impurity, underscoring its role in quality control during drug manufacturing .

- Methoxy-substituted nitriles are often employed to modulate pharmacokinetic properties (e.g., bioavailability) in medicinal chemistry .

Physical and Chemical Properties

| Property | 2-(3-Methylphenyl)propanenitrile | 2-(3-Benzoylphenyl)propionitrile | 2-(3-Methoxyphenyl)propanenitrile |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Density | Not reported | Not reported | Not reported |

| Solubility | Likely hydrophobic | Moderately polar (benzoyl group) | Polar (methoxy group) |

| Reactivity | Nucleophilic nitrile | Electrophilic ketone | Electron-rich aromatic ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.